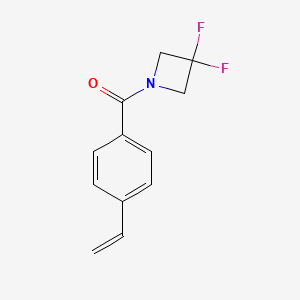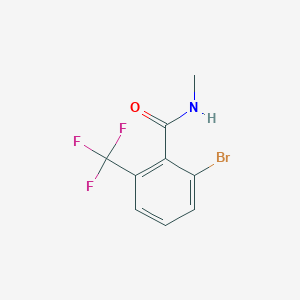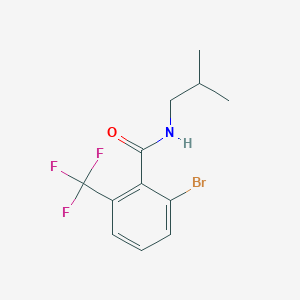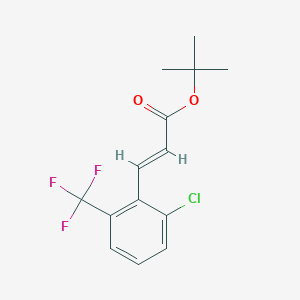
5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological activities Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. For instance, the catalyst-free, microwave-assisted one-pot method has been reported for the efficient synthesis of 5-substituted isoxazoles .
化学反応の分析
Types of Reactions: 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid
- 5-Cyclopropyl-3-(2,6-dimethoxyphenyl)isoxazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-Cyclopropyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid exhibits unique properties due to the presence of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. For example, the dimethyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
IUPAC Name |
5-cyclopropyl-3-(2,6-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-4-3-5-9(2)11(8)13-12(15(17)18)14(19-16-13)10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACXHWTIQGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Difluoro-1-[(4-iodophenyl)carbonyl]azetidine](/img/structure/B8171758.png)












